2-Phenoxynicotinamide

Herbicide discovery Bleaching herbicides Structure-activity relationship

2-Phenoxynicotinamide (CAS 111950-69-7) is the essential core scaffold for bleaching herbicides (e.g., diflufenican), subnanomolar TGR5 agonists (EC50 0.72 nM), and selective CNS-penetrant alpha2C adrenoceptor antagonists (Ki 3 nM). Unlike generic nicotinamide analogs, the 2-phenoxy substitution pattern confers unique, non-transferable structure-activity relationships—pyridine ring replacement or modification of the parent secondary amide abolishes herbicidal and receptor activity. Procure this versatile intermediate to systematically explore SAR for phytoene desaturase-targeted herbicides or GPCR drug discovery programs. Suitable as a reference standard, synthetic building block, or medicinal chemistry starting point.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 111950-69-7
Cat. No. B046474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxynicotinamide
CAS111950-69-7
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N
InChIInChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15)
InChIKeyFTBCRRFSFTVINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxynicotinamide (CAS 111950-69-7): Core Scaffold & Key Intermediate for Herbicides and Bioactive Nicotinamide Derivatives


2-Phenoxynicotinamide (CAS 111950-69-7) is a synthetic small-molecule organic compound belonging to the nicotinamide class, with a characteristic phenoxy substitution at the 2-position of the pyridine ring. It serves as a fundamental scaffold and synthetic intermediate for a range of biologically active molecules, most notably within the phenoxynicotinamide herbicide class that includes the commercial product diflufenican [1][2]. The compound's basic structure provides a versatile platform for further derivatization, enabling the exploration of structure-activity relationships (SAR) across multiple target classes, including bleaching herbicides, TGR5 agonists, and alpha2C adrenoceptor antagonists [2][3][4].

Why 2-Phenoxynicotinamide Cannot Be Arbitrarily Substituted with Other Nicotinamides or Phenoxy Analogs


While many nicotinamide derivatives and phenoxy-containing heterocycles are commercially available, the specific 2-phenoxynicotinamide core exhibits unique structure-activity relationships that are not transferable to other in-class compounds. For example, in the context of herbicidal activity, replacement of the pyridine ring with other aryl systems results in a near-complete loss of function [1]. Similarly, within the TGR5 agonist class, the potency of 2-phenoxynicotinamide derivatives is highly sensitive to N-substitution patterns, with certain modifications yielding EC50 values as low as 0.72 nM, while others are markedly less active [2][3]. Furthermore, the parent secondary amide (R=H) in the N-benzyl nicotinamide series demonstrates superior herbicidal activity compared to N-alkyl derivatives, underscoring that even minor modifications to the core scaffold can dramatically alter biological performance [1]. These findings collectively demonstrate that generic substitution with a structurally similar analog is likely to result in significantly reduced or altogether absent target engagement and functional activity.

Quantitative Differentiation Evidence for 2-Phenoxynicotinamide Relative to Analogs and Derivatives


Superior Herbicidal Activity of the Parent Secondary Amide Compared to N-Alkyl Derivatives in the N-Benzyl Nicotinamide Series

In a systematic SAR study of N-benzyl-2-phenoxynicotinamides, the parent secondary amide (R=H) demonstrated the highest herbicidal activity among all N-substituted variants tested. When the N-alkyl group length was increased to four or more carbons, herbicidal activity was completely abolished [1].

Herbicide discovery Bleaching herbicides Structure-activity relationship

Essential Role of the Pyridine Ring: Aryl Analogs Exhibit Negligible Herbicidal Activity

Replacement of the pyridine ring in 2-phenoxynicotinamides with other aryl systems was found to yield compounds that are only slightly active, underscoring the critical importance of the pyridine core for herbicidal potency [1].

Herbicide discovery Bleaching herbicides Structure-activity relationship

TGR5 Agonist Potency of 2-Phenoxynicotinamide Derivatives: Subnanomolar EC50 Achieved Through Optimization

Optimized 2-phenoxynicotinamide derivatives have been identified as potent agonists of the bile acid receptor GPBAR1 (TGR5). A specific derivative (compound 23g) demonstrated an EC50 of 0.72 nM on human TGR5 and 6.2 nM on mouse TGR5 in cAMP accumulation assays [1][2]. While the parent 2-phenoxynicotinamide itself is less potent, it serves as the essential core scaffold from which these high-affinity ligands are derived.

Metabolic disease GPCR agonism TGR5

Selective Alpha2C Adrenoceptor Antagonism with Nanomolar Binding Affinity

An N-substituted derivative of 2-phenoxynicotinamide (compound 13) was identified as a CNS-penetrant and selective alpha2C adrenergic receptor antagonist with a binding affinity (Ki) of 3 nM for the human alpha2C receptor expressed in CHO cells, demonstrating functional selectivity over other alpha2-AR subtypes [1][2].

CNS drug discovery Adrenergic receptor Alpha2C antagonist

Meta-CF3 Substitution on Phenoxy Ring Critically Enhances Herbicidal Activity

Extensive SAR analysis of 2-phenoxynicotinamides revealed that the meta-CF3 substitution on the 2-phenoxy ring is optimal for herbicidal activity, a pattern that is shared with several other phytoene desaturase-inhibiting herbicides such as norflurazon and fluridone [1].

Herbicide discovery Bleaching herbicides Structure-activity relationship

Recommended Research and Procurement Scenarios for 2-Phenoxynicotinamide (CAS 111950-69-7)


Herbicide Lead Discovery and SAR Campaigns

2-Phenoxynicotinamide serves as the essential core scaffold for developing novel bleaching herbicides. Based on the evidence that the parent secondary amide is the most active in the N-benzyl series [1], and that meta-CF3 substitution on the phenoxy ring optimizes activity [1], researchers should procure this compound as a key synthetic intermediate. It can be derivatized with various N-substituents and phenoxy ring modifications to systematically explore structure-activity relationships and identify new herbicidal leads targeting phytoene desaturase. The commercial herbicide diflufenican, which contains the 2-phenoxynicotinamide core, validates this scaffold's translational potential [2].

TGR5 Agonist Optimization for Metabolic Disease Research

For programs targeting the bile acid receptor TGR5 (GPBAR1) for the treatment of type 2 diabetes and obesity, 2-phenoxynicotinamide is a validated starting point for medicinal chemistry optimization. As demonstrated by the identification of subnanomolar EC50 agonists through systematic SAR [3][4], this scaffold can be elaborated to yield highly potent tool compounds and potential drug candidates. Researchers should procure this compound to initiate their own SAR campaigns or to use as a reference standard in TGR5 functional assays.

Alpha2C Adrenoceptor Antagonist Development for CNS Disorders

The 2-phenoxynicotinamide scaffold has yielded a CNS-penetrant, selective alpha2C adrenoceptor antagonist with nanomolar binding affinity (Ki = 3 nM) [5][6]. This makes it a valuable starting point for medicinal chemists developing novel therapeutics for CNS disorders where alpha2C antagonism is implicated, such as depression, anxiety, or cognitive impairment. Procurement of 2-phenoxynicotinamide is recommended for laboratories engaged in GPCR drug discovery, particularly those focused on adrenergic receptor modulation.

Synthesis of Advanced Intermediates and Building Blocks

As a versatile synthetic building block, 2-phenoxynicotinamide can be utilized in the preparation of more complex molecules, including N-substituted amides, heterocyclic fused systems, and functionalized pyridine derivatives. Its commercial availability and defined physical properties (melting point 162-163°C, density 1.245 g/cm³) make it a practical choice for chemical suppliers and research laboratories requiring a reliable starting material for diverse synthetic applications.

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